5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine
Description
5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine (commonly referred to as 5'-Methylthioadenosine, MTA) is a sulfur-containing nucleoside derivative with the molecular formula C₁₁H₁₅N₅O₃S and a molecular weight of 297.34 g/mol . Its structure consists of an adenine base linked to a modified ribose moiety, where the 5'-hydroxyl group is replaced by a methylsulfanylmethyl (-SCH₂CH₃) group (Figure 1). MTA is a critical intermediate in the methionine salvage pathway, which recycles methylthioadenosine (MTA) back to methionine, supporting polyamine and purine metabolism .
Properties
CAS No. |
61839-09-6 |
|---|---|
Molecular Formula |
C12H17N5O3S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(methylsulfanylmethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S2/c1-21-5-22-2-6-8(18)9(19)12(20-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18-19H,2,5H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
ZSYDCLGCNAOXST-WOUKDFQISA-N |
Isomeric SMILES |
CSCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CSCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Tetrahydrofuran Ring: The purine base is then reacted with a suitable sugar derivative to form the tetrahydrofuran ring. This step often involves glycosylation reactions under acidic or basic conditions.
Introduction of Thiomethyl Groups: The final step involves the introduction of thiomethyl groups through nucleophilic substitution reactions. This can be achieved using reagents like methylthiomethyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: undergoes various types of chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiomethyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiomethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((((methylthio)methyl)thio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting or modifying their activity. The thiomethyl groups may also play a role in modulating its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Derivatives
5'-S-(4-Acetamidophenyl)-5'-thioadenosine (Compound 10)
- Structure : Features a 4-acetamidophenyl group replacing the methylsulfanylmethyl moiety.
- Synthesis: Synthesized via reaction of 4-acetamidothiophenol with 5'-chloro-5'-deoxyadenosine in DMF, yielding 57% pure product .
- Application : Demonstrates chemoprotective effects by reducing toxicity of fluorouracil (5-FU) in MTAP-deficient cancers .
5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA)
- Structure: Contains a 3-aminophenyl substituent.
- Mechanism : Inhibits xanthine oxidase (XO), preventing conversion of 5-FU to toxic metabolites like 2-fluoroadenine (2-FA) .
- Efficacy : In murine models, m-APTA reduced 5-FU-induced mortality by 50% without compromising antitumor activity .
Mechanism-Based Inhibitors
5'-S-Allenyl-5'-thioadenosine (Compound 5)
- Structure : Contains an allenyl (-CH₂C=CH₂) group.
- Mechanism: Irreversibly inactivates S-adenosylhomocysteine (SAH) hydrolase via formation of a reactive thioester intermediate, blocking viral RNA methyltransferases .
- Antiviral Activity : EC₅₀ of 1.9 µM against vaccinia virus .
5'-S-Propargyl-5'-thioadenosine (Compound 4)
- Structure : Propargyl (-C≡CH) substituent.
- Mechanism : Converts SAH hydrolase to its NADH-bound form, inhibiting methylation-dependent viral replication .
Sulfur-Bridged Dinucleosides
S-(2'-O-Ethyladenosyl)-5'-thioadenosine
- Structure: Dinucleoside bridged by a sulfur-containing linker between 2'-O-ethyladenosine and 5'-thioadenosine .
- Application : Designed as bisubstrate analogs for viral RNA 2'-O-methyltransferases (e.g., SARS-CoV-2 nsp16/nsp10 complex), inhibiting viral RNA capping .
- Synthesis Yield : 20 mg (35%) after deprotection of tert-butyldimethylsilyl groups .
Structural-Activity Relationship (SAR) Insights
- Substituent Flexibility : Replacement of the methylsulfanylmethyl group with aryl (e.g., m-APTA) or alkynyl moieties (e.g., Compound 5) enhances target specificity for enzymes beyond MTAP .
- Solubility vs. Bioactivity : While MTA’s high aqueous solubility aids metabolic recycling, hydrophobic analogs like Compound 10 exhibit better membrane permeability for chemoprotective applications .
- Enzyme Inhibition : Allenyl/propargyl derivatives achieve irreversible enzyme inhibition through covalent modification, unlike MTA’s role as a transient substrate .
Biological Activity
5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine (MTA) is a sulfur-containing analog of adenosine, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of MTA's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 61839-09-6 |
| Molecular Formula | C₁₃H₁₈N₄O₃S₂ |
| Molecular Weight | 342.43 g/mol |
| IUPAC Name | This compound |
MTA exhibits several biological activities primarily through its interaction with cellular pathways:
- Adenosine Receptor Modulation : MTA can influence adenosine receptors (A1, A2A, A2B, and A3), which are involved in numerous physiological processes including inflammation and immune response.
- Inhibition of S-Adenosylhomocysteine Hydrolase : This inhibition leads to increased levels of S-adenosylhomocysteine (SAH), which can affect methylation processes in cells.
- Antioxidant Properties : MTA has been shown to exhibit antioxidant activity, potentially protecting cells from oxidative stress.
1. Antitumor Activity
Research indicates that MTA may possess antitumor properties. In vitro studies have demonstrated that MTA can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
2. Anti-inflammatory Effects
MTA has been studied for its anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. It appears to modulate cytokine production and reduce inflammation markers such as TNF-alpha and IL-6.
3. Neuroprotective Effects
Studies suggest that MTA may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. It may enhance neuronal survival and reduce apoptosis in neuronal cells under stress conditions.
Case Study 1: Antitumor Activity
In a study published in the journal Cancer Research, MTA was tested against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations of 10 µM and higher, with mechanisms involving both apoptosis induction and cell cycle arrest observed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Response
A study in Journal of Immunology evaluated the effects of MTA on lipopolysaccharide (LPS)-induced inflammation in macrophages. MTA treatment resulted in decreased production of inflammatory cytokines and reduced activation of NF-kB signaling pathways.
Research Findings Summary
Recent studies have highlighted the following key findings regarding MTA:
- Cell Proliferation Inhibition : Concentrations as low as 5 µM can inhibit cell proliferation in certain cancer lines.
- Cytokine Modulation : MTA significantly reduces TNF-alpha production by macrophages stimulated with LPS.
- Neuroprotection : In models of oxidative stress, MTA has been shown to protect neuronal cells from apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
